N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in organic synthesis, pharmaceuticals, and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide typically involves the condensation reaction of 2,4-dimethoxybenzoic acid with 2,3-dichloroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
- N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide
- 2,3-dichlorophenylpiperazine
- 2,3-dichlorophenol
Comparison: N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13Cl2NO3 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-10(13(8-9)21-2)15(19)18-12-5-3-4-11(16)14(12)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
PUIUZUHICNWZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Origin of Product |
United States |
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